molecular formula C7H9N3O2 B1473830 N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide CAS No. 756532-54-4

N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide

Cat. No. B1473830
M. Wt: 167.17 g/mol
InChI Key: LWEWMCYGSORRCZ-UHFFFAOYSA-N
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Description

“N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide” is a chemical compound with the CAS Number: 756532-54-4 . It has a molecular weight of 167.17 . It is a powder form and is stored at a temperature of 4 degrees . It is also known as an impurity of Fimasartan , a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .


Physical And Chemical Properties Analysis

“N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide” is a powder form and is stored at a temperature of 4 degrees . It has a molecular weight of 167.17 .

Scientific Research Applications

Biological and Pharmacological Significance

Compounds structurally related to N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide, such as dihydropyrimidinones, have been extensively studied for their biological effects. Dihydropyrimidinones are recognized for their broad spectrum of pharmacological activities, including antihypertensive, anticancer, antiviral, and antimicrobial properties. These activities are attributed to their ability to interact with various biological targets, demonstrating the significance of pyrimidine derivatives in drug development and therapeutic interventions. The structural versatility of these compounds allows for the design of molecules with specific biological activities, highlighting their importance in medicinal chemistry and drug design (Khasimbi et al., 2020).

properties

IUPAC Name

N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-9-3-6(2-8-4-11)7(12)10-5/h3-4H,2H2,1H3,(H,8,11)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEWMCYGSORRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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